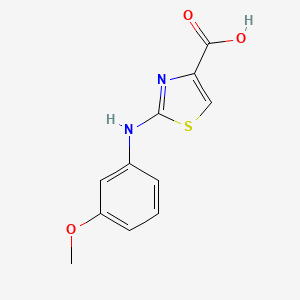

2-((3-甲氧基苯基)氨基)噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds . They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid involves the use of FTIR and NMR (1H and 13C) for characterization . The yield was 50%, with a melting point of 196–198 °C . The synthesized compounds were evaluated for their antibacterial potential against multi-drug resistant clinical isolates .Molecular Structure Analysis

The molecular structure of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is characterized by 1H-NMR, 13C-NMR, and high resolution (HR)MS . The compound has a molecular formula of CHNOS, an average mass of 235.259 Da, and a monoisotopic mass of 235.030319 Da .Chemical Reactions Analysis

2-Aminothiazoles, from which this compound is derived, are known to undergo various chemical reactions. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .科学研究应用

晶体学和结构分析:类似化合物的合成和结构,例如 2-氨基-4-(甲氧基甲基)-噻唑-5-羧酸甲酯,已经过报道,重点是晶体学数据和原子坐标。这些研究对于了解噻唑衍生物的分子构象和分子间相互作用非常重要 (Kennedy 等,1999).

腐蚀抑制:对 2-氨基-4-(4-甲氧基苯基)-噻唑的研究表明其作为酸性介质中低碳钢的腐蚀抑制剂的有效性。这些研究包括动电位极化和电化学阻抗谱,以评估抑制作用,并表明此类噻唑衍生物可能是有效的腐蚀抑制剂 (Gong 等,2019).

抗菌应用:已经合成并评估了各种噻唑衍生物的抗菌性能。例如,2-(4-甲酰-2-甲氧基苯氧基)乙酸的 1,3,4-噻二唑衍生物对几种微生物菌株表现出显着的体外抗菌活性 (Noolvi 等,2016).

电化学聚合:已经探索了类似噻唑化合物的电化学氧化聚合。像这些这样的研究调查了反应参数,如电流密度、酸浓度和单体浓度,为聚合材料和电聚合领域做出了贡献 (Sayyah 等,2006).

新型化合物的合成:已经对涉及噻唑衍生物的新化合物的合成进行了研究。这些合成导致产生具有各种领域潜在应用的新型分子,包括制药和材料科学 (Muche 等,2018).

有机合成和反应:已经研究了噻唑衍生物在与不同亲核试剂反应中的行为。此类研究对于开发新的合成途径和创建多种有机化合物至关重要 (El-Sakka 等,2013).

安全和危害

未来方向

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions for the development of new therapeutic agents.

作用机制

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The compound may activate or inhibit biochemical pathways, enzymes, or receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse range of pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

2-(3-methoxyanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHXAIJZHBKLQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)

![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)